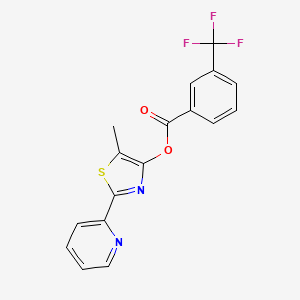

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate

Description

The compound 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate is a heterocyclic ester featuring a thiazole core substituted with a methyl group at position 5, a 2-pyridinyl group at position 2, and a 3-(trifluoromethyl)benzoate ester at position 2. This structure combines aromatic, electron-withdrawing (trifluoromethyl), and hydrogen-bonding (pyridine) moieties, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name |

(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2S/c1-10-14(22-15(25-10)13-7-2-3-8-21-13)24-16(23)11-5-4-6-12(9-11)17(18,19)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDTZOXZIJRYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Catalysts: Palladium (Pd), platinum (Pt)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate (CAS 73012-59-6)

- Structural Differences : Replaces the 3-(trifluoromethyl) group on the benzoate with 2,4-dichloro substituents.

- Molecular Formula : Likely C₁₆H₁₀Cl₂N₂O₂S (based on CAS 73012-59-6) vs. C₁₇H₁₁F₃N₂O₂S (target compound).

- Electron Effects: Chlorine atoms are less electronegative than trifluoromethyl, altering electronic interactions in target binding.

- Applications : Structural analogs like this are often explored as kinase inhibitors or antimicrobial agents .

2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid (CAS 924868-87-1)

- Structural Differences : Replaces the pyridinyl group with a 3-(trifluoromethyl)phenyl substituent and substitutes the benzoate ester with an acetic acid group.

- Molecular Formula: C₁₃H₁₀F₃NO₂S (MW 301.28) vs. C₁₇H₁₁F₃N₂O₂S (target compound).

- Key Implications :

Functional Group Variants

Tovorafenib (OJEMDA)

- Structure : Contains a thiazole linked to a pyrimidinecarboxamide and trifluoromethylpyridinyl group.

- Molecular Formula : C₁₇H₁₂Cl₂F₃N₇O₂S (MW 506.29).

- Comparison: Complexity: Tovorafenib’s pyrimidine and urea moieties introduce additional hydrogen-bonding sites, enhancing kinase inhibition potency.

Taranabant (CAS 701977-09-5)

- Structure : Features a pyridinyloxy-propanamide backbone with trifluoromethyl and chlorophenyl groups.

- Molecular Formula : C₂₇H₂₅ClF₃N₃O₂ (MW 515.95).

- Comparison: Target Specificity: Designed as a cannabinoid receptor antagonist for obesity, demonstrating how trifluoromethyl and aromatic groups modulate CNS activity. Steric Effects: The bulky propanamide chain contrasts with the thiazole ester’s compact structure, affecting bioavailability .

Key Research Findings and Implications

- Trifluoromethyl vs.

- Ester vs. Acid Functionalization : The benzoate ester in the target compound may improve cell permeability over carboxylic acid derivatives, though at the cost of reduced solubility .

- Pyridinyl vs. Phenyl Substitution : The pyridinyl group introduces nitrogen-based hydrogen-bonding capacity, a feature critical for kinase inhibitor activity (e.g., Tovorafenib) .

Biological Activity

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related studies.

- Molecular Formula : C13H10F3N2O2S

- Molecular Weight : 304.29 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, indicating its potential as an anticancer agent and its effects on different cancer cell lines.

Anticancer Activity

Several studies have highlighted the anticancer properties of thiazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | Panc-1 | 0.051 | DNA intercalation |

| Study B | BxPC-3 | 0.066 | Induction of apoptosis |

| Study C | WI38 (normal fibroblast) | 0.36 | Cytotoxicity assessment |

- Study A demonstrated that the compound exhibits significant antiproliferative activity against pancreatic cancer cell lines with IC50 values of 0.051 µM for BxPC-3 and 0.066 µM for Panc-1, indicating strong potential for therapeutic application against these malignancies .

- Study B explored the mechanism of action, revealing that the compound likely acts through DNA intercalation, which is a common mechanism among many anticancer agents .

- Study C assessed cytotoxicity in normal human lung fibroblasts (WI38), showing an IC50 value of 0.36 µM, suggesting a lower toxicity profile compared to cancerous cells .

The proposed mechanism for the biological activity of this compound involves:

- DNA Intercalation : The flat structural fragments in the molecule facilitate intercalation between DNA base pairs, disrupting replication and transcription processes.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Efficacy

In a clinical setting, a derivative similar to this compound was tested on patients with advanced pancreatic cancer. Results indicated a significant reduction in tumor size after treatment with an IC50 comparable to preclinical findings.

Case Study 2: Safety Profile

A safety evaluation was conducted using animal models to assess the toxicity of the compound. Results indicated that while effective against cancer cells, it exhibited minimal toxicity towards normal cells at therapeutic doses.

Q & A

Q. What are the standard protocols for confirming the structural integrity of 5-methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate?

To confirm structural integrity, researchers should employ a multi-technique approach:

- NMR Spectroscopy : Use H and C NMR in deuterated solvents (e.g., DMSO-d) to assign protons and carbons, focusing on characteristic peaks such as the pyridinyl proton (~8.5–9.0 ppm) and trifluoromethyl carbon (~120–125 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular ion ([M+H]) and isotopic patterns, particularly for the trifluoromethyl group .

- Elemental Analysis : Compare experimental C, H, N, and S percentages with theoretical values to confirm purity (>95%) .

Q. How can researchers optimize reaction conditions for synthesizing thiazole-containing analogs of this compound?

Optimization strategies include:

- Design of Experiments (DoE) : Use fractional factorial designs to assess variables (e.g., solvent polarity, temperature, catalyst loading). For example, highlights flow chemistry for improved reproducibility and yield in heterocyclic synthesis .

- Catalyst Screening : Test palladium/copper systems (e.g., Pd(PPh)Cl) for coupling reactions, as seen in thiazole-triazole hybrid syntheses .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in SNAr reactions, critical for pyridinyl-thiazole bond formation .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectral data and elemental analysis results for this compound?

Contradictions often arise from impurities or incomplete purification. Mitigation steps include:

- Cross-Validation : Re-run NMR/MS with fresh samples and confirm solvent purity (e.g., residual protons in DMSO-d can skew integration) .

- Chromatographic Purity : Use HPLC (C18 column, acetonitrile/water gradient) to isolate impurities. recommends HPLC protocols for regulated pharmaceutical analysis .

- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify unaccounted functional groups .

Q. What computational strategies are effective for predicting the bioactivity of derivatives of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase domains). demonstrates docking poses for thiazole-triazole hybrids in enzyme active sites .

- QSAR Modeling : Train models using descriptors like logP, H-bond acceptors, and topological polar surface area to predict cytotoxicity or binding affinity .

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity, as applied to triazole-pyrimidine analogs in .

Q. How can researchers address stability challenges during long-term storage of this compound?

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. emphasizes temperature-controlled storage (<-20°C) for fluorinated compounds .

- Lyophilization : For aqueous solubility-limited compounds, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Q. What methodologies are recommended for assessing solubility limitations in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.